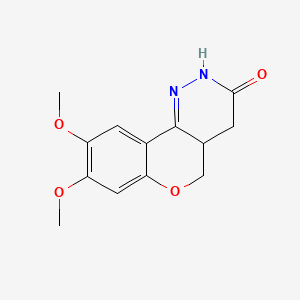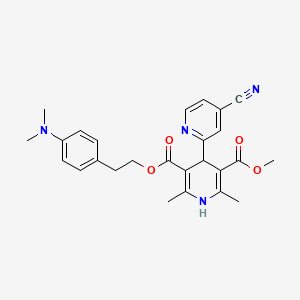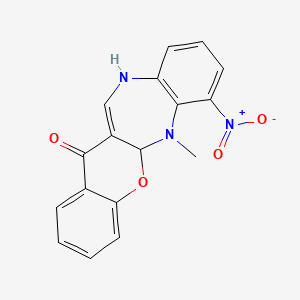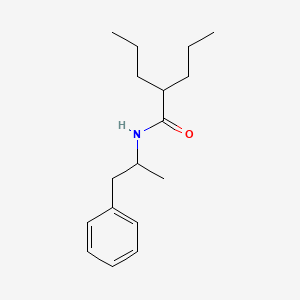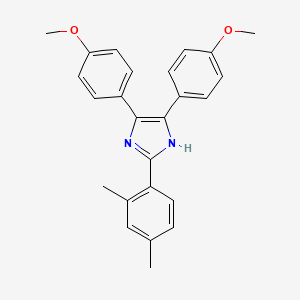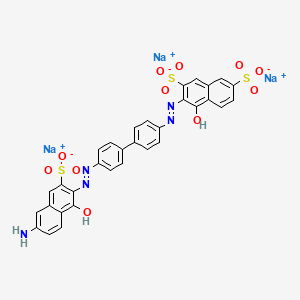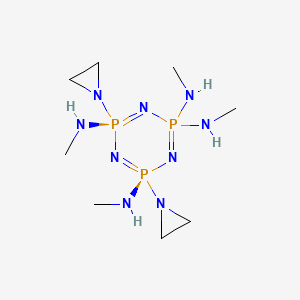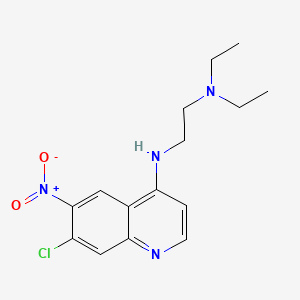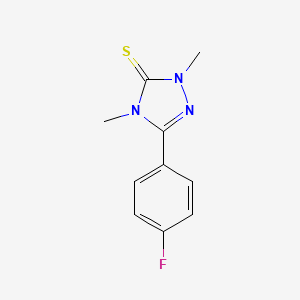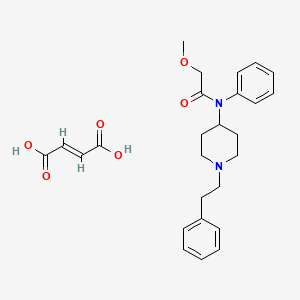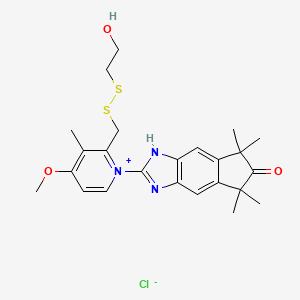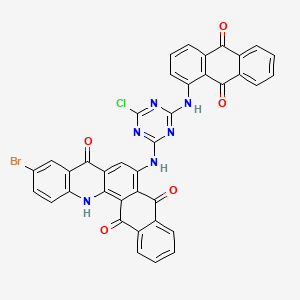
10-Bromo-6-((4-chloro-6-((9,10-dihydro-9,10-dioxoanthryl)amino)-1,3,5-triazin-2-yl)amino)naphth(2,3-c)acridine-5,8,14(13H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 280-691-5, also known as 3-methylbutanal, is a chemical compound with the molecular formula C5H10O. It is a colorless liquid with a pungent odor and is used in various industrial applications. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
3-methylbutanal can be synthesized through several methods. One common method involves the oxidation of 3-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, 3-methylbutanal is often produced through the hydroformylation of isobutene. This process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions include high pressure and temperature to achieve optimal yields.
化学反応の分析
Types of Reactions
3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-methylbutanoic acid using strong oxidizing agents.
Reduction: It can be reduced to 3-methylbutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: 3-methylbutanoic acid.
Reduction: 3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-methylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the production of fragrances and other chemicals.
作用機序
The mechanism of action of 3-methylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular redox states and metabolic pathways.
類似化合物との比較
3-methylbutanal can be compared with other similar compounds such as:
Butanal: A straight-chain aldehyde with similar reactivity but different physical properties.
2-methylbutanal: An isomer with a different position of the methyl group, leading to different reactivity and applications.
Isobutanal: Another isomer with distinct chemical behavior and uses.
3-methylbutanal is unique due to its branched structure, which imparts specific reactivity and physical properties that distinguish it from its isomers and other aldehydes.
特性
CAS番号 |
83757-53-3 |
|---|---|
分子式 |
C38H18BrClN6O5 |
分子量 |
753.9 g/mol |
IUPAC名 |
10-bromo-6-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C38H18BrClN6O5/c39-16-12-13-24-22(14-16)32(48)23-15-26(28-29(30(23)41-24)35(51)20-9-4-3-8-19(20)34(28)50)43-38-45-36(40)44-37(46-38)42-25-11-5-10-21-27(25)33(49)18-7-2-1-6-17(18)31(21)47/h1-15H,(H,41,48)(H2,42,43,44,45,46) |
InChIキー |
WWOLYFUZLUSGFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


